5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine
Overview
Description
5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include standing the mixture at ambient temperature for one hour, followed by filtration and recrystallization from acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully hydrogenated compounds.
Scientific Research Applications
Chemistry: 5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine is used as a building block in organic synthesis to create more complex molecules .
Biology: This compound has shown potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation .
Medicine: Due to its inhibitory effects on CDK2, this compound is being researched for its anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can arrest the cell cycle at specific phases, leading to apoptosis (programmed cell death) in cancer cells . This inhibition is achieved through binding to the ATP-binding site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
- 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- 6-chloro-7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
- 7-amino-2,5-diphenylpyrazolo[1,5-a]pyrimidine
Comparison: Compared to these similar compounds, 5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methyl and phenyl groups at specific positions enhances its ability to interact with biological targets and increases its potential as a therapeutic agent .
Properties
IUPAC Name |
5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-14-12-18(16-10-6-3-7-11-16)22-19(20-14)13-17(21-22)15-8-4-2-5-9-15/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWUEGZJBNEXKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247622 | |
Record name | 5-Methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331978-90-6 | |
Record name | 5-Methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331978-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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